4,8-dimethoxy-5H-pyrimido[5,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dimethoxy-5H-pyrimido[5,4-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to an indole ring, with methoxy groups at the 4 and 8 positions. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethoxy-5H-pyrimido[5,4-b]indole can be achieved through several methods. One common approach involves the annulation of a pyrimidine ring to 2-aminoindoles. This method typically includes the use of ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides . The reaction conditions often involve the Sonogashira reaction followed by [3+3] cyclocondensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds can be applied. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethoxy-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The methoxy groups at positions 4 and 8 can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized pyrimidoindoles.
Scientific Research Applications
4,8-Dimethoxy-5H-pyrimido[5,4-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,8-dimethoxy-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activities of cyclic nucleotide phosphodiesterase (PDE) isoenzymes, which play a role in regulating cardiac function . This inhibition leads to increased levels of cyclic nucleotides, thereby enhancing cardiac contractility and heart rate.
Comparison with Similar Compounds
4,8-Dimethoxy-5H-pyrimido[5,4-b]indole can be compared with other similar compounds, such as:
4-(4’-n-butylaniline)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole: This compound also exhibits cardiotonic effects but differs in its substituent groups.
Pyrimido[1,2-a]indoles: These compounds share a similar core structure but differ in the position and type of substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4,8-dimethoxy-5H-pyrimido[5,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-16-7-3-4-9-8(5-7)10-11(15-9)12(17-2)14-6-13-10/h3-6,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGPMZSKMKGIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.